molecular formula C8H5ClN2O B2620158 7-Chloro-6-formyl-1H-benzimidazole CAS No. 1368370-64-2

7-Chloro-6-formyl-1H-benzimidazole

Cat. No. B2620158
CAS RN: 1368370-64-2
M. Wt: 180.59
InChI Key: LSETVCDHIWSFEY-UHFFFAOYSA-N
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Description

7-Chloro-6-formyl-1H-benzimidazole is a chemical compound that has recently garnered significant attention in the scientific community. It belongs to the class of benzimidazoles, which are heterocyclic, aromatic compounds sharing a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .


Synthesis Analysis

The synthesis of benzimidazoles, including 7-Chloro-6-formyl-1H-benzimidazole, has been a topic of interest in recent years . Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications. The synthesis process often involves the formation of bonds during the creation of the imidazole .


Molecular Structure Analysis

Benzimidazoles, including 7-Chloro-6-formyl-1H-benzimidazole, share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . This structure allows them to interact easily with the biopolymers of living systems .


Chemical Reactions Analysis

The chemical reactions involving benzimidazoles have been studied extensively. These reactions often involve the formation of bonds during the creation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including 7-Chloro-6-formyl-1H-benzimidazole, have been extensively studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase the anticancer activity .

Antimicrobial Applications

Benzimidazoles have shown promising antimicrobial properties . The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers in living systems, making them effective against various microbial infections .

Antiparasitic Applications

Benzimidazoles, including 7-Chloro-6-formyl-1H-benzimidazole, have been found to have potent antiparasitic properties . They can inhibit various enzymes involved in parasitic infections, making them a potential choice for antiparasitic therapy .

Antidiabetic Applications

Benzimidazole derivatives have been found to have antidiabetic properties . They can act as potent inhibitors of various enzymes involved in diabetes, making them a potential choice for antidiabetic therapy .

Analgesic Applications

Benzimidazoles have been found to have analgesic properties . They can act as potent inhibitors of various enzymes involved in pain sensation, making them a potential choice for pain management .

Antiviral Applications

Benzimidazoles have been found to have antiviral properties . They can act as potent inhibitors of various enzymes involved in viral replication, making them a potential choice for antiviral therapy .

Neurological Applications

Benzimidazoles have been found to have applications in neurology . They can act as potent inhibitors of various enzymes involved in neurological disorders, making them a potential choice for neurological therapy .

Ophthalmological Applications

Benzimidazoles have been found to have applications in ophthalmology . They can act as potent inhibitors of various enzymes involved in eye disorders, making them a potential choice for ophthalmological therapy .

Safety and Hazards

While the safety data sheet for 7-Chloro-6-formyl-1H-benzimidazole is not available, benzimidazoles can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective equipment and in well-ventilated areas .

Future Directions

Benzimidazoles, including 7-Chloro-6-formyl-1H-benzimidazole, have shown promising applications in biological and clinical studies . They are being extensively explored for their pharmacological properties, and there is an increased interest in developing new drugs using benzimidazole as a core structure .

properties

IUPAC Name

4-chloro-1H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSETVCDHIWSFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1C=O)Cl)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-formyl-1H-benzimidazole

CAS RN

1368370-64-2
Record name 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde
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